molecular formula C16H16ClN3O2S B194810 4-Desmethoxy-4-chloroomeprazole CAS No. 863029-89-4

4-Desmethoxy-4-chloroomeprazole

Cat. No. B194810
M. Wt: 349.8 g/mol
InChI Key: LZEPUBIBIWJUSW-UHFFFAOYSA-N
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Description

4-Desmethoxy-4-chloroomeprazole is a compound with the molecular formula C16H16ClN3O2S . It is an impurity generated in the synthesis of Omeprazole .


Molecular Structure Analysis

The molecular weight of 4-Desmethoxy-4-chloroomeprazole is 349.84 g/mol . The compound contains a total of 41 bonds, including 25 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ether, 1 sulfoxide, and 1 imidazole .


Physical And Chemical Properties Analysis

4-Desmethoxy-4-chloroomeprazole has a density of 1.5±0.1 g/cm3, a boiling point of 597.9±60.0 °C at 760 mmHg, and a flash point of 315.4±32.9 °C . It has 5 H bond acceptors, 1 H bond donor, 4 freely rotating bonds, and a polar surface area of 87 Å2 .

Scientific Research Applications

1. Inhibition of Gastric Acid Secretion

4-Desmethoxy-4-chloroomeprazole, a derivative of omeprazole, is primarily studied for its role in inhibiting gastric acid secretion. Omeprazole inhibits gastric (H+-K+)-ATPase by oxidizing its essential sulfhydryl groups, crucial for controlling acid secretion in the stomach. This mechanism makes it an effective treatment for conditions like reflux esophagitis, peptic ulcers, and Zollinger-Ellison syndrome, where acid suppression is beneficial (Im, Sih, Blakeman, & McGrath, 1985).

2. Synthesis and Pharmaceutical Impurities

Research has focused on the novel synthesis methods of omeprazole and its derivatives. These studies provide insights into the development of proton pump inhibitors and the identification of various pharmaceutical impurities. The knowledge gained is crucial for improving the synthesis process and understanding the chemical properties of these compounds, including 4-Desmethoxy-4-chloroomeprazole (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

3. Interaction with Human Hepatic Cytochrome P450

Omeprazole and its derivatives, including 4-Desmethoxy-4-chloroomeprazole, are known to interact with human hepatic cytochrome P450. This interaction is significant in the metabolism of the drug and can influence its efficacy and safety profile. Understanding these interactions is crucial for optimizing therapeutic use and avoiding potential drug interactions (Diaz et al., 1990).

4. Antisecretory Activity and Stability

Studies on derivatives of omeprazole, like pantoprazole, have provided insights into the balance between antisecretory activity and chemical stability. These findings are relevant to 4-Desmethoxy-4-chloroomeprazole, as they contribute to understanding how modifications in chemical structure can influence drug properties and efficacy (Kohl et al., 1992).

5. Corrosion Inhibition

Research has been conducted on similar compounds, like 4-methoxyphenyl derivatives, for their application in corrosion inhibition. These studies, focusing on the interaction of these compounds with metal surfaces in acidic media, can provide indirect insights into the properties and potential applications of 4-Desmethoxy-4-chloroomeprazole in fields beyond pharmacology (Bentiss et al., 2009).

Safety And Hazards

The safety data sheet for 4-Desmethoxy-4-chloroomeprazole indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-9-7-18-14(10(2)15(9)17)8-23(21)16-19-12-5-4-11(22-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPUBIBIWJUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desmethoxy-4-chloroomeprazole

CAS RN

863029-89-4
Record name 4-Desmethoxy-4-chloroomeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863029894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DESMETHOXY-4-CHLOROOMEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2326913HU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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